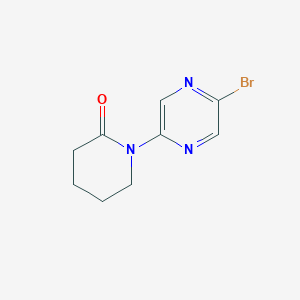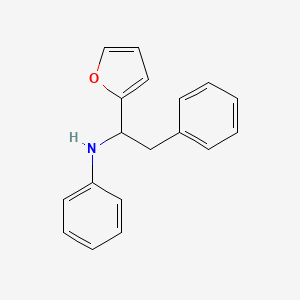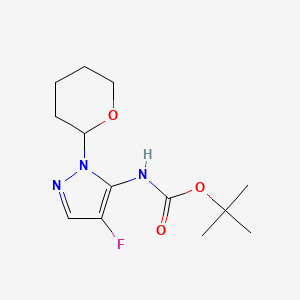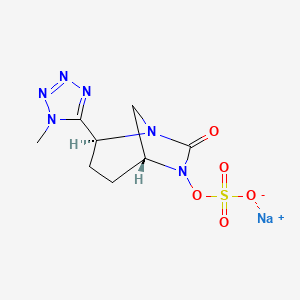
4-(Methyl-d3)-phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methyl-d3)-phenylboronic acid is a deuterated derivative of phenylboronic acid, where the methyl group is substituted with deuterium atoms. This compound is of significant interest in various fields of scientific research due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methyl-d3)-phenylboronic acid typically involves the reaction of 4-bromo-1-(methyl-d3)benzene with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction mixture is heated to facilitate the formation of the boronic acid compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity of the product. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methyl-d3)-phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are used in cross-coupling reactions.
Major Products Formed
Oxidation: Formation of 4-(Methyl-d3)-phenol.
Reduction: Formation of 4-(Methyl-d3)-benzyl alcohol.
Substitution: Formation of various substituted aromatic compounds depending on the coupling partner.
Wissenschaftliche Forschungsanwendungen
4-(Methyl-d3)-phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways involving boronic acids.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(Methyl-d3)-phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The compound targets specific molecular pathways, including those involved in carbohydrate metabolism and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: The non-deuterated analog of 4-(Methyl-d3)-phenylboronic acid.
4-Methylphenylboronic acid: Similar structure but without deuterium substitution.
4-(Methyl-d3)-benzylboronic acid: Another deuterated boronic acid with a different substitution pattern.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium substitution enhances the stability of the compound and allows for the study of isotope effects in chemical reactions and biological processes.
Eigenschaften
Molekularformel |
C7H9BO2 |
|---|---|
Molekulargewicht |
138.98 g/mol |
IUPAC-Name |
[4-(trideuteriomethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H9BO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5,9-10H,1H3/i1D3 |
InChI-Schlüssel |
BIWQNIMLAISTBV-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)B(O)O |
Kanonische SMILES |
B(C1=CC=C(C=C1)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[[5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]oxymethoxy]ethyl-trimethylsilane](/img/structure/B13912808.png)





![4-chloro-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13912842.png)
